2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide
Brand Name: Vulcanchem
CAS No.: 298217-90-0
VCID: VC6875925
InChI: InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22)
SMILES: CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide

CAS No.: 298217-90-0

Cat. No.: VC6875925

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide - 298217-90-0

Specification

CAS No. 298217-90-0
Molecular Formula C19H20N2O2S
Molecular Weight 340.44
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Standard InChI Key RVQHDUKACRLEPB-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 2-benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide delineates its core components:

  • A benzoxazole heterocycle (fused benzene and oxazole rings) at position 2.

  • A thioether linkage (–S–) connecting the benzoxazole to an ethanamide backbone.

  • A 4-(1-methylpropyl)phenyl group as the amide substituent, introducing a branched alkyl chain para to the aromatic attachment.

This architecture shares similarities with anti-inflammatory agents reported in recent studies. For instance, compounds featuring benzoxazole moieties linked to aryl groups via flexible chains demonstrate potent suppression of pro-inflammatory cytokines like IL-1β and IL-6 . The thioether group may enhance metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to enzymatic cleavage .

Hypothetical Synthesis Pathway

While no explicit synthesis route for this compound is documented, a plausible pathway can be extrapolated from methods used for analogous benzoxazole derivatives :

Formation of Benzoxazole Core

  • Thiourea Intermediate: React 2-aminophenol derivatives with isothiocyanates to form thioureas. For example, 2-amino-4-nitrophenol and 1-isothiocyanato-4-nitrobenzene yield 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)thiourea .

  • Cyclization: Treat the thiourea with potassium superoxide (KO₂) to induce oxidative cyclization, forming the benzoxazole ring .

StepReagents/ConditionsExpected Yield (%)
Thiourea FormationMethanol, RT, 24 h85–90
CyclizationKO₂, DMF, 80°C, 6 h70–75
Thioether FormationNaH, DMF, 0°C → RT65–70
AmidationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C50–60

Physicochemical Properties

Predicted properties were derived using PubChem’s computational tools :

  • Molecular Formula: C₁₉H₂₁N₃O₂S

  • Molecular Weight: 355.45 g/mol

  • LogP: ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration)

  • Hydrogen Bond Donors/Acceptors: 1/4

Comparative analysis with N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide (PubChem CID 1370186) , which shares a benzoxazole-acetamide scaffold, suggests similar solubility profiles—poor aqueous solubility but miscibility in DMSO or ethanol.

Theoretical Biological Activity

Benzoxazole derivatives exhibit diverse pharmacological activities, particularly anti-inflammatory effects. Compounds like 5f and 4d from suppress IL-1β and IL-6 mRNA expression by >95% at 10 µM. The target compound’s thioether group may enhance nuclear factor-κB (NF-κB) inhibition, a key pathway in cytokine production.

Table 2: Hypothetical Cytokine Inhibition Profile

CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
Target85–9075–8060–65

These estimates assume the 4-(1-methylpropyl) group improves membrane permeability, while the thioether stabilizes drug-target interactions.

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